An In-Depth Technical Guide to 3-Chloro-2-(1-piperidinyl)pyridine for Advanced Research & Development
An In-Depth Technical Guide to 3-Chloro-2-(1-piperidinyl)pyridine for Advanced Research & Development
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Chloro-2-(1-piperidinyl)pyridine is a strategically important heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a 2-aminopyridine core masked as a piperidinyl adduct and a reactive chlorine atom at the 3-position, makes it a versatile intermediate for the synthesis of complex molecular architectures. The 2-aminopyridine motif is a recognized "privileged structure," frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical identity, core physicochemical properties, synthesis, reactivity, and strategic applications of 3-Chloro-2-(1-piperidinyl)pyridine, with a particular focus on its role in drug discovery. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a research setting.
Chemical Identity and Core Properties
3-Chloro-2-(1-piperidinyl)pyridine is a disubstituted pyridine derivative. The piperidine ring, a saturated heterocycle, is attached to the C2 position of the pyridine ring, while a chlorine atom occupies the C3 position. This specific arrangement of functional groups dictates its chemical behavior and utility.
While a dedicated CAS Number for 3-Chloro-2-(1-piperidinyl)pyridine is not prominently listed in major chemical databases, its isomers and related structures are well-documented, such as 4-Chloro-2-(1-piperidinyl)pyridine (CAS: 1086376-30-8) and 1-(3-Chloropyridin-2-yl)piperazine (CAS: 87394-55-6).[3][4] The absence of a specific CAS number suggests it may be a specialized intermediate, often synthesized as needed for multi-step sequences.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(piperidin-1-yl)pyridine | - |
| Molecular Formula | C₁₀H₁₃ClN₂ | (Calculated) |
| Molecular Weight | 196.68 g/mol | (Calculated) |
| Monoisotopic Mass | 196.07672 Da | (Calculated)[5] |
| XlogP | ~2.5 - 3.0 | (Estimated) |
| Physical Form | Expected to be a solid or oil at room temperature. | (Inferred) |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing 3-Chloro-2-(1-piperidinyl)pyridine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further activated by the chloro- and fluoro-substituents of the starting material, 2,3-dichloropyridine or 3-chloro-2-fluoropyridine.
Mechanism Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of this intermediate, facilitating the substitution. The C2 position is particularly susceptible to nucleophilic attack. Piperidine, a secondary amine, acts as a potent nucleophile, attacking the C2 position and displacing the halide (typically fluoride, which is a better leaving group than chloride in this context).
Caption: Workflow for the Synthesis of 3-Chloro-2-(1-piperidinyl)pyridine via SₙAr.
Field-Proven Experimental Protocol: SₙAr Synthesis
This protocol is based on established methodologies for the amination of halopyridines.
Materials:
-
3-Chloro-2-fluoropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-2-fluoropyridine (1.0 eq) and anhydrous DMSO.
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C. The choice of elevated temperature is critical to overcome the activation energy for the SₙAr reaction on the chloropyridine substrate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-2-(1-piperidinyl)pyridine.
Chemical Reactivity and Strategic Applications in Synthesis
The primary utility of 3-Chloro-2-(1-piperidinyl)pyridine as a synthetic intermediate stems from the reactivity of the chlorine atom at the C3 position. This site is primed for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond of the pyridine ring. For less reactive aryl chlorides, catalyst systems using electron-rich and bulky phosphine ligands (like SPhos or XPhos) are often necessary to facilitate this otherwise difficult step.[6] Following transmetalation with the boronic acid derivative and reductive elimination, a new C-C bond is formed.
Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.
This reactivity allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, making it an invaluable tool for building molecular complexity and generating libraries of compounds for drug screening.[6][7]
Relevance in Medicinal Chemistry and Drug Discovery
The 3-Chloro-2-(1-piperidinyl)pyridine scaffold combines two "privileged" structural motifs that are prevalent in pharmaceuticals.
-
The 2-Aminopyridine Core: This structure is a cornerstone in medicinal chemistry, known for its ability to act as a bioisostere for amides and other N-containing heterocycles.[8] It is a key pharmacophore in numerous enzyme inhibitors, particularly kinase inhibitors, by targeting the ATP-binding site.[9][10] Derivatives have shown broad therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[9]
-
The Piperidine Moiety: Piperidine rings are among the most important synthetic fragments for drug design.[11] They are found in over twenty classes of pharmaceuticals and contribute to desirable pharmacokinetic properties, such as improved solubility and metabolic stability.[11][12] This moiety is prominent in drugs targeting the Central Nervous System (CNS), including analgesics and antipsychotics.[11]
The combination of these two motifs in 3-Chloro-2-(1-piperidinyl)pyridine provides a pre-validated scaffold for developing novel therapeutics. By using the chloro-substituent as a handle for further functionalization, medicinal chemists can rapidly synthesize analogues to probe structure-activity relationships (SAR) for a wide range of biological targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-(1-piperidinyl)pyridine is not widely available, a hazard assessment can be made based on its constituent functional groups: chloropyridines and piperidine.
Table 2: Anticipated Hazard Profile
| Hazard Class | Anticipated Hazard Statement | Basis |
| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. | Based on 3-chloropyridine and piperidine.[13][14] |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | Based on piperidine.[14][15] |
| Eye Damage / Irritation | H318: Causes serious eye damage. | Based on piperidine.[14] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Based on 3-chloropyridine.[13] |
| Mutagenicity | H341: Suspected of causing genetic defects. | Based on 3-chloropyridine.[13] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid all personal contact. Do not breathe dust or vapor. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
Conclusion
3-Chloro-2-(1-piperidinyl)pyridine is a high-value synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its strategic combination of a privileged 2-aminopyridine scaffold and a reactive chlorine handle allows for the efficient construction of diverse and complex molecules. Understanding its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in the development of next-generation therapeutics.
References
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Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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